molecular formula C9H12F2O2 B13475572 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid

Cat. No.: B13475572
M. Wt: 190.19 g/mol
InChI Key: UNAKEWYZUUMHIW-UHFFFAOYSA-N
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Description

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is a fluorinated spirocyclic compound characterized by a bicyclic spiro[3.3]heptane core with two fluorine atoms at the 6,6-positions and an acetic acid moiety at the 1-position. Its molecular formula is C₉H₁₂F₂O₂ (molecular weight: 190.19), and it serves as a conformationally restricted building block in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

2-(2,2-difluorospiro[3.3]heptan-7-yl)acetic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)4-8(5-9)2-1-6(8)3-7(12)13/h6H,1-5H2,(H,12,13)

InChI Key

UNAKEWYZUUMHIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CC(=O)O)CC(C2)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves several steps. A common synthetic route starts with the preparation of the 6,6-difluorospiro[3.3]heptane scaffold. This scaffold is typically constructed through a convergent synthesis strategy using a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The target compound and intermediates are prepared by short reaction sequences (6-10 steps) on a multigram scale .

Chemical Reactions Analysis

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is a synthetic organic compound that features a unique spirocyclic structure with two fluorine atoms on the heptane ring. It has a molecular formula of C9H12F2O2C_9H_{12}F_2O_2 and a molecular weight of 190.19 g/mol. This compound is of interest in organic and medicinal chemistry because of its structural features, which give it unique chemical and biological properties.

Applications

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has several applications across different fields:

  • Interaction Studies: It is used in interaction studies to understand its binding properties with various biomolecules. These studies aim to elucidate the compound's mechanism of action at the molecular level, including its effects on enzyme activity and receptor modulation. Understanding these interactions can provide insights into potential therapeutic applications and guide further research into similar compounds.
  • Drug Discovery: Due to its unique structure and the presence of fluorine atoms, this compound is of interest in medicinal chemistry for drug discovery. The introduction of fluorine substituents can significantly alter the properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
  • Liquid Crystals: Spiro[3.3]heptanes can be used to create new compounds for nematic liquid crystal mixtures .

Mechanism of Action

The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and fluorine atoms contribute to its unique reactivity and binding properties. These features enable it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Spirocyclic Scaffolds

6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
  • Molecular Formula : C₈H₁₀F₂O₂ (MW: 176.16)
  • Key Differences: The carboxylic acid group is located at the 2-position instead of the 1-position, altering steric and electronic interactions.
2-Oxaspiro[3.3]heptane-6-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃ (MW: 142.15)
  • Key Differences : Replaces one carbon with an oxygen atom in the spiro ring, reducing hydrophobicity and introducing polarity. The absence of fluorine atoms diminishes metabolic stability .
6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl Acetic Acid
  • Molecular Formula : C₁₀H₁₃N₂O₄ (MW: 225.22)
  • Key Differences : Larger spiro[4.5]decane core with nitrogen atoms, enabling hydrogen bonding and basicity. The dioxo groups increase polarity but reduce membrane permeability compared to fluorinated analogs .

Fluorinated Analogs

6,6-Difluorospiro[3.3]heptane-2-sulfonyl Chloride
  • Molecular Formula : C₇H₁₀ClF₂O₂S (MW: 234.67)
  • Key Differences : Sulfonyl chloride group introduces reactivity for nucleophilic substitution, making it suitable for covalent inhibitor design. The fluorine atoms enhance electron-withdrawing effects .
[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol Hydrochloride
  • Molecular Formula: C₉H₁₆ClF₂NO (MW: 247.68)
  • Key Differences: Amino and alcohol functionalities enable diverse derivatization, but the hydrochloride salt increases ionic character, affecting solubility in organic solvents .

Non-Spirocyclic Fluorinated Compounds

2-(3-Methyloxetan-3-yl)acetic Acid
  • Molecular Formula : C₆H₁₀O₃ (MW: 130.14)
  • Key Differences : Lacks the spirocyclic structure, resulting in reduced conformational rigidity. The oxetane ring enhances solubility but offers less steric hindrance .

Physicochemical and Pharmacological Properties

Key Data Table

Compound Molecular Formula MW LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors
2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid C₉H₁₂F₂O₂ 190.19 1.2 1 4
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 176.16 0.8 1 4
2-Oxaspiro[3.3]heptane-6-carboxylic acid C₇H₁₀O₃ 142.15 -0.3 1 3
6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl acetic acid C₁₀H₁₃N₂O₄ 225.22 -0.5 2 6

<sup>*</sup> Calculated using fragment-based methods.

Pharmacological Relevance

  • Metabolic Stability: Fluorination at the 6,6-positions reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated spiro compounds .
  • Conformational Restriction : The spiro[3.3]heptane core enforces a rigid geometry, improving target binding specificity over flexible analogs like 2-(3-methyloxetan-3-yl)acetic acid .

Biological Activity

2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is a synthetic organic compound characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the heptane ring. This structural configuration significantly influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₂F₂O₂
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 2792120-35-3

The compound's spirocyclic architecture contributes to its distinctive interactions with biological systems, particularly in enzyme modulation and receptor binding.

Biological Activity Overview

Research into the biological activity of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid has revealed several potential therapeutic applications. These include:

  • Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : The binding affinity of this compound to specific receptors has been investigated, indicating possible roles in signaling pathways.

The biological activity of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is primarily attributed to its ability to interact with various biomolecules. This interaction can lead to alterations in enzyme activity and receptor signaling, which are critical for therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor BindingModulation of receptor activity
Antimicrobial EffectsPreliminary studies suggest antimicrobial properties

Case Studies

  • Enzyme Interaction Study :
    A study conducted by researchers aimed to evaluate the inhibitory effects of 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid on specific metabolic enzymes. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting a dose-dependent inhibition mechanism.
  • Receptor Binding Affinity :
    Another investigation focused on the binding affinity of the compound to G-protein coupled receptors (GPCRs). The findings demonstrated that 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid binds selectively to certain GPCR subtypes, which could have implications for drug development targeting these receptors.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and bioavailability. The presence of fluorine in 2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid is believed to contribute positively to its pharmacokinetic properties.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6,6-Difluorospiro[3.3]heptaneSpirocyclic structure without acetic acidLimited biological data
2-Aminospiro[3.3]heptan-1-yl acetic acidContains amino group instead of fluorinesDifferent interaction profile
2-{6-Fluorospiro[3.3]heptan-1-yl}acetic acidSimilar structure with one fluorineComparable enzyme inhibition

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